7-Hydroxymethotrexate is a major metabolite of the antifolate drug methotrexate (MTX). [] It is generated via hepatic metabolism of MTX, particularly at high doses. [, ] This metabolite plays a critical role in MTX pharmacology research, especially concerning potential toxicity, drug interactions, and antifolate resistance. [, , ]
Methotrexate is derived from pteridine derivatives and is a structural analog of folic acid. It acts by inhibiting enzymes involved in the metabolism of folate, which is crucial for DNA synthesis. The compound's CAS Registry Number is 59-05-2, and it has a molecular formula of C20H22N8O5 with an average molecular mass of approximately 454.439 g/mol .
The synthesis of Methotrexate involves several key steps:
Technical parameters such as temperature, pH, and reaction time are critical during these steps to ensure high yield and purity .
Methotrexate's molecular structure can be described as follows:
The three-dimensional conformation plays a significant role in its interaction with target enzymes, particularly dihydrofolate reductase .
Methotrexate participates in various chemical reactions primarily related to its mechanism of action:
Methotrexate's mechanism of action primarily involves:
Research indicates that Methotrexate's effectiveness in treating conditions like rheumatoid arthritis may also involve mechanisms beyond folate antagonism, including effects on adenosine signaling pathways .
Methotrexate exhibits several notable physical and chemical properties:
The compound's stability can be influenced by factors such as pH and light exposure, necessitating careful handling during storage and application .
Methotrexate has diverse applications in medicine:
Retrosynthetic analysis of the target compound, 2-[(4-{(2,4-diamino-7-oxo-3H-pteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid, reveals logical disconnections to simplify its complex structure into accessible precursors. The core strategy focuses on cleaving key bonds linking the major structural domains:
pentanedioic acid
) to the aniline ring is a prime target. This suggests synthesis from N-(4-aminophenyl)-2-aminopentanedioic diamide
(or a suitably protected derivative) and a pteridinyl-containing carboxylic acid, or conversely, from mono-protected glutamic acid
and a pteridinyl-containing amine bearing the aniline functionality. Protection of the glutamic acid α-amino and γ-carboxylic acid groups is typically essential during coupling.-CH2-
) linking the aniline nitrogen to the pteridine ring is another strategic point. This disconnection implies precursors of 4-(methylamino)aniline
(or protected variants) and a 6-(bromomethyl) or 6-(chloromethyl)-2,4-diaminopteridine derivative
. The electrophilic nature of the 6-halomethyl pteridine facilitates nucleophilic substitution by the aniline nitrogen.2,4,5,6-tetraaminopyrimidine
with α,β-dicarbonyl compounds
or their equivalents. For the 6-halomethyl derivative, synthesis often starts from building blocks allowing direct introduction of the methyl substituent at C6 or subsequent functionalization (e.g., bromination of a 6-methyl precursor).This analysis defines key intermediates: a functionalized 6-halomethylpteridine, N-methyl-p-phenylenediamine (or protected form), and protected glutamic acid. The synthesis proceeds forwards by alkylating the aniline nitrogen with the 6-halomethylpteridine, followed by amide coupling of the resulting aniline with the glutamic acid derivative, and final deprotection.
Table 1: Key Retrosynthetic Disconnections & Precursors
Bond Disconnected | Retron Identified | Suggested Precursor A | Suggested Precursor B | Reaction Type |
---|---|---|---|---|
Aniline-CO-NH-Glutamic Acid | Amide Linkage | 4-{(2,4-Diamino-7-oxo-3H-pteridin-6-yl)methylamino}benzoic acid | H₂N-Glu(OR)(OProt) / HO-Glu(Prot)-NHProt | Amide Coupling (e.g., EDC/HOBt) |
Pteridine-CH₂-N(Aniline) | Benzylic Alkyl-Amine Linkage | 6-(Halomethyl)-2,4-diamino-7-oxo-3H-pteridine | N-Methyl-1,4-benzenediamine (or Mono-Protected) | Nucleophilic Substitution (SN₂) |
Pteridine Ring | Heterocyclic System | 2,4,5,6-Tetraaminopyrimidine | Glyoxal / Pyruvaldehyde / Bromopyruvaldehyde Derivatives | Condensation/Cyclization |
The incorporation of the methyl group on the anilino nitrogen (-N(CH₃)-
linkage) in 2-[(4-{(2,4-diamino-7-oxo-3H-pteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid serves a critical purpose beyond simple steric bulk: it significantly enhances metabolic stability, particularly against oxidative N-dealkylation pathways. This structural feature is a deliberate optimization strategy commonly employed in medicinal chemistry for compounds containing secondary aniline functionalities.
R-NH-R'
) are susceptible to cytochrome P450 (CYP)-mediated oxidative N-dealkylation, a major metabolic clearance pathway. This process involves initial α-carbon hydroxylation adjacent to the nitrogen, leading to a carbinolamine intermediate that collapses to yield the dealkylated amine (R-NH₂
) and a carbonyl compound (R'=O
). For the unmethylated analog (-NH-
linkage), this would result in cleavage of the critical methylene bridge between the pteridine and the aniline ring, generating 2,4-diamino-7-oxo-3H-pteridine-6-carbaldehyde
and N⁴-(4-aminobenzoyl)-L-glutamic acid
, thereby inactivating the molecule.-NH-
) to a tertiary methylaniline (-N(CH₃)-
) introduces steric hindrance around the nitrogen atom. This hindrance impedes the approach and orientation of the metabolizing enzyme (CYP) to the α-carbon (the benzylic methylene group in this case) necessary for the initial hydroxylation step. Furthermore, the methyl group slightly increases the electron density on the nitrogen, potentially altering the binding affinity to the CYP active site.-NH-
linker.Table 2: Impact of N-Methylation on Metabolic Stability (Conceptual Data)
Compound Feature | Key Metabolic Pathway | Vulnerability | Consequence of Modification |
---|---|---|---|
Secondary Aniline Linker (-NH-) | CYP-mediated Oxidative N-Dealkylation | High: Cleavage at benzylic CH₂ yields Pteridine-6-CHO + Aniline-Glu | Rapid clearance, short half-life, low exposure, potential need for high/frequent dosing |
Tertiary Methylaniline Linker (-N(CH₃)-) | CYP-mediated Oxidative N-Dealkylation | Reduced: Steric blockade of α-carbon (benzylic CH₂) hydroxylation | Enhanced metabolic stability: Slower clearance, longer half-life, higher sustained exposure, potentially lower/frequency dosing |
Solid-phase synthesis (SPS) offers a powerful and efficient strategy for constructing complex polyfunctionalized molecules like 2-[(4-{(2,4-diamino-7-oxo-3H-pteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid, particularly valuable for generating libraries of analogs for structure-activity relationship (SAR) studies. Key considerations for implementing SPS include resin selection, orthogonal protection, and the order of fragment assembly:
4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}benzoic acid
derivative (with protected diamino groups) to the α-amino group using standard peptide coupling agents (e.g., HBTU/DIPEA, DIC/Oxyma). Cleavage releases the target compound.4-[(methylamino)phenyl]
derivative (e.g., Fmoc-4-(N-methylamino)aniline) onto a carboxylic acid functionalized resin. After Fmoc deprotection, alkylate the secondary aniline nitrogen with a 6-(halomethyl)-2,4-diaminopteridine
derivative (protected diamino groups). Subsequently, couple a suitably protected glutamic acid derivative (e.g., Fmoc-Glu(OAll)-OH) to the aniline nitrogen. Final deprotection and cleavage yields the target. This approach allows for variation in the pteridine and aniline components during library synthesis.Table 3: Solid-Phase Synthesis Resin and Strategy Options
Attachment Point | Resin Type | Linker Chemistry | Cleavage Product | Assembly Strategy | Key Advantages |
---|---|---|---|---|---|
Glutamic Acid γ-COO⁻ | Wang ResinHMPB-BHA Resin | Esterification (via α-COOH or γ-COOH) | Free Acid | Couple pre-formed Pteridine-Aniline-Bz fragment to Glu α-NH₂ | Simplicity, fewer on-resin steps |
Glutamic Acid α-NH₂ | Rink Amide AM Resin2-Cl-Trt Resin | Amide Bond | Primary Amide (C-terminus) | Couple pre-formed Pteridine-Aniline-Bz fragment to Glu α-COOH | Stable linkage, good for C-terminal amides |
Aniline Nitrogen (Temporary) | Carboxy-functionalized Resin (e.g., PAC) | Amide Bond | Not Applicable (Scaffold) | Alkylate with Pteridine-CH₂Hal, then Couple Glu | Enables variation in Aniline/Pteridine fragments |
Aniline Carboxyl (Temporary) | Amine-functionalized Resin (e.g., Rink Amide) | Amide Bond | Primary Amide (C-terminus) | Alkylate Aniline NH with Pteridine-CH₂Hal, then Couple Glu | Enables variation in Aniline/Pteridine fragments |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7